1,1'-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium)
Overview
Description
1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) is a chemical compound with the molecular formula C36H64Cl2N4 It is known for its unique structure, which includes two pyridinium rings connected by a decane chain and substituted with octylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) typically involves the following steps:
Formation of N-octylpyridin-4-amine: This intermediate is synthesized by reacting pyridine with octylamine under controlled conditions.
Coupling Reaction: The N-octylpyridin-4-amine is then reacted with 1,10-dibromodecane to form the desired bis-pyridinium compound. The reaction is usually carried out in a polar solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized for maximum yield and efficiency.
Purification and Quality Control: The product is subjected to rigorous purification and quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridinium rings can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as halides, thiols, or amines in polar solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of substituted pyridinium compounds.
Scientific Research Applications
1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and surfactants, due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) involves its interaction with molecular targets such as enzymes, receptors, or cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, its pyridinium rings can interact with nucleic acids and proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis(4-(octylamino)pyridin-1-ium)
- 1,1’-(Octane-1,8-diyl)bis(4-(octylamino)pyridin-1-ium)
- 1,1’-(Dodecane-1,12-diyl)bis(4-(octylamino)pyridin-1-ium)
Uniqueness
1,1’-(Decane-1,10-diyl)bis(4-(octylamino)pyridin-1-ium) is unique due to its specific decane linker length, which imparts distinct physicochemical properties compared to its analogs. This unique structure influences its solubility, amphiphilicity, and interaction with biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-octyl-1-[10-[4-(octylamino)pyridin-1-ium-1-yl]decyl]pyridin-1-ium-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H62N4/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2/h23-26,31-34H,3-22,27-30H2,1-2H3/p+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXNYZWXUADSRV-UHFFFAOYSA-P | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)NCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64N4+2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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